molecular formula C18H17F3N4O3S B2467985 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea CAS No. 1024414-86-5

1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea

Cat. No.: B2467985
CAS No.: 1024414-86-5
M. Wt: 426.41
InChI Key: QFAUCCGWEZKQRD-UHFFFAOYSA-N
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Description

1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea is a complex organic compound characterized by the presence of morpholine, trifluoromethyl, and nitrophenyl groups

Preparation Methods

The synthesis of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea can be compared with other similar compounds, such as:

  • 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)thiourea
  • 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-methylphenyl)thiourea

These compounds share structural similarities but differ in the substituents attached to the phenyl rings

Properties

IUPAC Name

1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3S/c19-18(20,21)12-1-6-16(24-7-9-28-10-8-24)15(11-12)23-17(29)22-13-2-4-14(5-3-13)25(26)27/h1-6,11H,7-10H2,(H2,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAUCCGWEZKQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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